

Carbamoylphosphonic Acid (CPA): A Key Metabolite in the Environmental Fate of Fosamine Ammonium

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Compound of Interest

Compound Name: *Fosamine ammonium*

Cat. No.: *B166179*

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Abstract

Fosamine ammonium, a post-emergent brush control agent, undergoes metabolic degradation in the environment, leading to the formation of several metabolites. Among these, Carbamoylphosphonic acid (CPA) is a principal and transient intermediate. Understanding the formation, persistence, and analytical methodologies for CPA is crucial for a comprehensive environmental risk assessment of **fosamine ammonium**. This technical guide provides a detailed overview of the current scientific understanding of CPA as a metabolite, including its formation pathways, environmental fate, and analytical determination. It is intended to serve as a resource for researchers, environmental scientists, and professionals involved in the development and regulation of herbicides.

Introduction

Fosamine ammonium [ethyl hydrogen (aminocarbonyl)phosphonate] is an organophosphate herbicide effective in controlling a wide range of woody and herbaceous plants.^[1] Its mode of action involves the inhibition of bud development, with effects typically observed in the growing season following application. The environmental fate of **fosamine ammonium** is of significant interest, as its degradation products determine its overall ecological impact. A major metabolite formed during the breakdown of **fosamine ammonium** is Carbamoylphosphonic acid (CPA).^[2]

This document consolidates the available technical information on CPA, focusing on its generation from **fosamine ammonium**, its environmental persistence, and the methodologies for its analysis.

Metabolic Formation of Carbamoylphosphonic Acid (CPA)

The transformation of **fosamine ammonium** to CPA is a critical step in its environmental degradation pathway. This conversion occurs in various matrices, including soil, water, and plants.

Degradation in Soil

In soil, the primary mechanism for the degradation of **fosamine ammonium** is microbial metabolism.^[3] Soil microorganisms utilize **fosamine ammonium** as a substrate, leading to the formation of CPA.^[3] The rate of this transformation is influenced by several soil properties. While one study suggests that the degradation is not significantly influenced by soil characteristics or local climate, another indicates that metabolism is more rapid in fine sand compared to silt loams.^[3] The persistence of both **fosamine ammonium** and CPA in soil is relatively short.

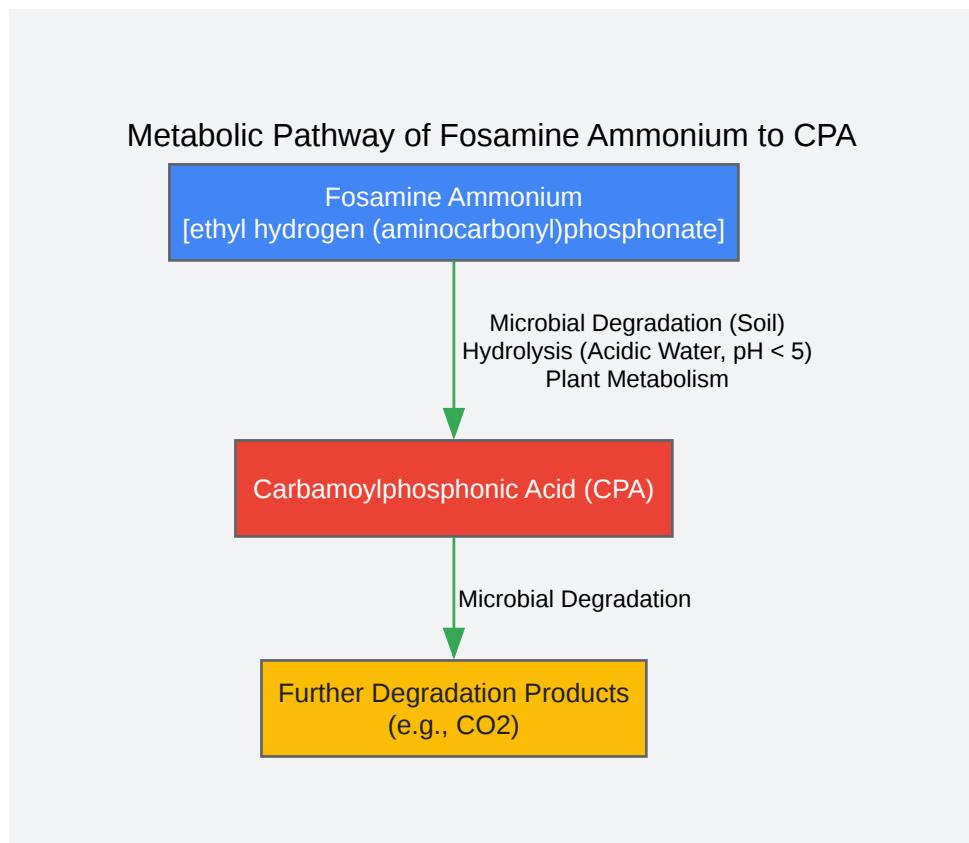
Degradation in Water

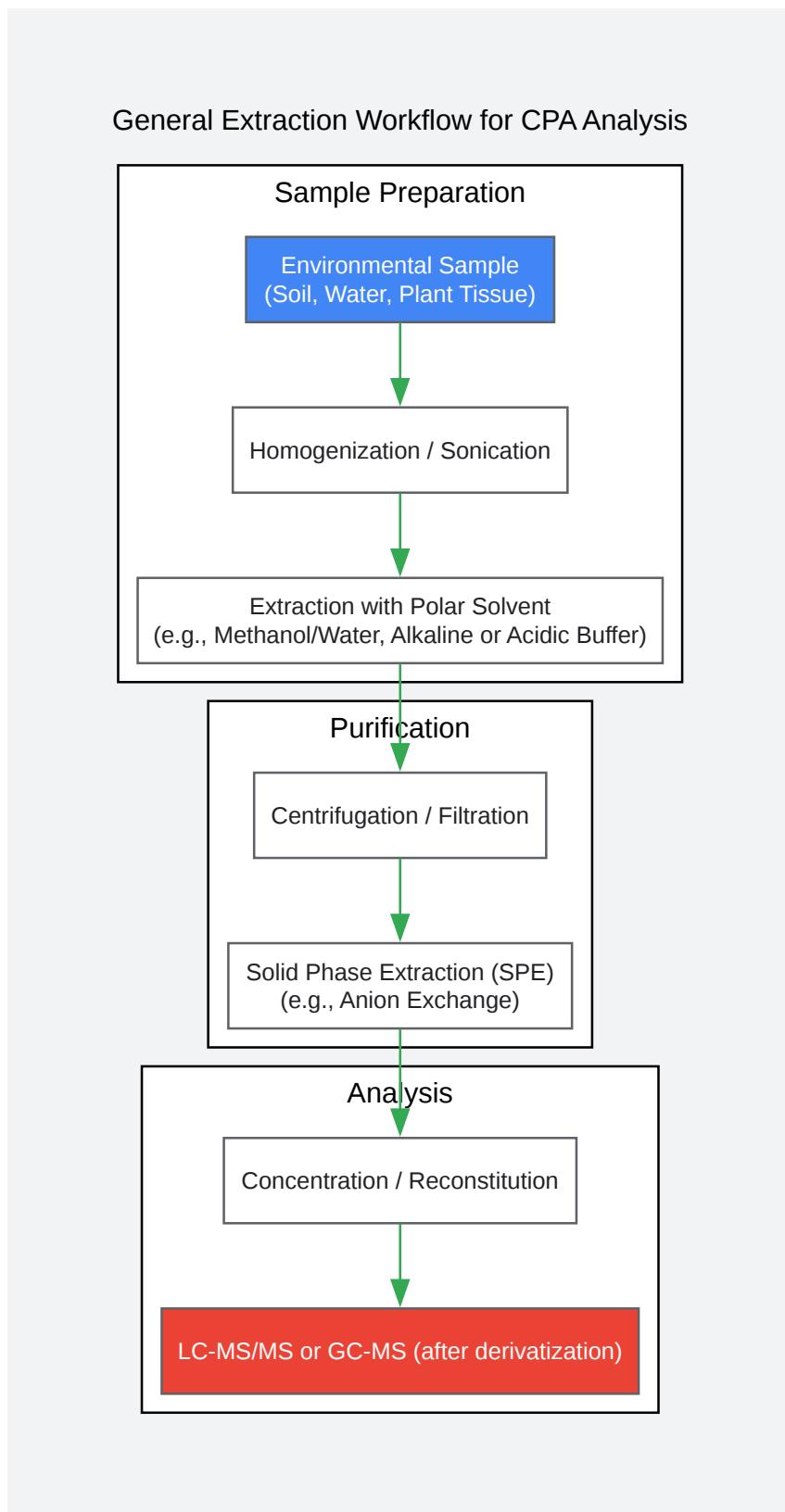
The degradation of **fosamine ammonium** in aquatic environments is largely dependent on pH. In neutral to alkaline waters (pH 7-9), **fosamine ammonium** is relatively stable.^[1] However, under acidic conditions (pH < 5), it undergoes hydrolysis to form CPA.^[1]

Metabolism in Plants

Following foliar application, **fosamine ammonium** is absorbed by plant tissues. Inside the plant, it is metabolized to CPA.^[1]

The metabolic pathway for the formation of CPA from **Fosamine ammonium** is depicted in the following diagram:





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